3-(2-Cyclohexylethoxy)azetidine

Descripción general

Descripción

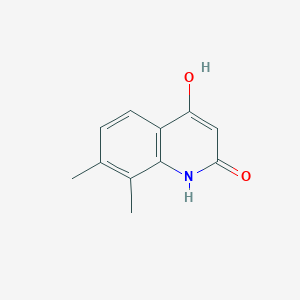

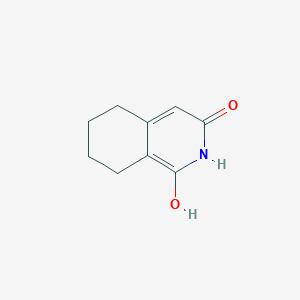

“3-(2-Cyclohexylethoxy)azetidine” is a chemical compound . It is used in laboratory settings and is part of the azetidine family .

Synthesis Analysis

Azetidines can be synthesized through a [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction . This reaction is one of the most efficient ways to synthesize functionalized azetidines .Molecular Structure Analysis

Azetidines are four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines .Aplicaciones Científicas De Investigación

Azetidine Synthesis and Derivatives

Azetidines, including 3-(2-Cyclohexylethoxy)azetidine, are increasingly significant in medicinal chemistry due to their presence in natural products and pharmaceutical compounds. Research by Ji, Wojtas, and Lopchuk (2018) has demonstrated an improved synthesis method for protected 3-haloazetidines, which are versatile building blocks. This method involves a one-pot, gram-scale strain-release reaction, leading to the preparation of high-value azetidine-3-carboxylic acid derivatives, highlighting the compound's utility in generating diverse medicinal molecules (Ji, Wojtas, & Lopchuk, 2018).

Synthetic Chemistry and Catalytic Processes

Mehra, Lumb, Anand, and Kumar (2017) have reviewed the synthetic chemistry of azetidines, underscoring their underdeveloped status despite their importance. Azetidines serve as amino acid surrogates and have potential in peptidomimetic and nucleic acid chemistry. They also play a role in catalytic processes like Henry, Suzuki, Sonogashira, and Michael additions, making them vital in creating various chemical compounds (Mehra, Lumb, Anand, & Kumar, 2017).

Azetidine Chemistry and Applications

Singh, D’hooghe, and Kimpe (2008) provide an extensive overview of the chemistry of azetidines, including their synthesis from acyclic precursors and their transformation into valuable compounds such as piperidines, pyrrolidines, and pyrroles. Their study also touches on the biomedical applications of azetidines, showcasing their use as enzyme inhibitors, anticancer agents, and more (Singh, D’hooghe, & Kimpe, 2008).

Antioxidant Activity and Medicinal Potential

Nagavolu, Velusamy, Chechugari, and Yalavarthi (2017) conducted research on the synthesis of Schiff bases and azetidines derived from phenyl urea derivatives, exploring their in-vitro antioxidant potentials. This study highlights the medicinal potential of azetidine derivatives, especially their moderate to significant antioxidant effects compared to ascorbic acid, suggesting a promising avenue for developing novel therapeutic agents (Nagavolu, Velusamy, Chechugari, & Yalavarthi, 2017).

Innovative Synthesis Techniques

Ye, He, and Zhang (2011) described a flexible and stereoselective synthesis of azetidin-3-ones through gold-catalyzed intermolecular oxidation of alkynes, which could serve as versatile substrates for the synthesis of functionalized azetidines. This innovative approach offers a new pathway for creating structurally diverse and potentially biologically active azetidine derivatives (Ye, He, & Zhang, 2011).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-(2-cyclohexylethoxy)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO/c1-2-4-10(5-3-1)6-7-13-11-8-12-9-11/h10-12H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWJNIZTXBCLCQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCOC2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701303466 | |

| Record name | 3-(2-Cyclohexylethoxy)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701303466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Cyclohexylethoxy)azetidine | |

CAS RN |

1220038-65-2 | |

| Record name | 3-(2-Cyclohexylethoxy)azetidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220038-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Cyclohexylethoxy)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701303466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(2,4-dichlorobenzyl)-4-hydroxy-2-oxo-1(2H)-pyridinyl]-1-methyl-1H-pyrrole-2-carboxamide](/img/structure/B1423856.png)

![N-(4-fluorophenyl)-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2lambda~6~-thieno[3,2-c][1,2]thiazine-3-carboxamide](/img/structure/B1423862.png)

![Methyl 2-[4-hydroxy-2-oxo-1-(2-thienylmethyl)-1,2-dihydro-3-pyridinyl]acetate](/img/structure/B1423868.png)